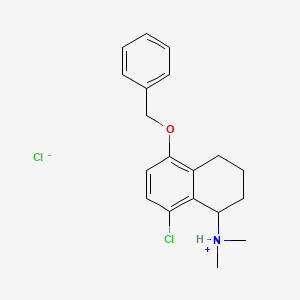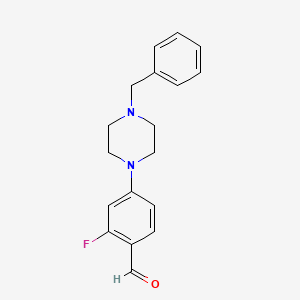
2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride is a chemical compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles that are structurally related to imidazolidine. This compound is characterized by the presence of a urea or amide functional group in the 2-position of the imidazolidinone ring. It is widely used in various fields, including pharmaceuticals, natural products, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride can be achieved through several methods:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions to form the imidazolidinone ring.
Diamination of Olefins: This approach involves the addition of nitrogen-containing groups to olefins, leading to the formation of imidazolidinone derivatives.
Intramolecular Hydroamination of Linear Urea Derivatives: This method involves the cyclization of linear urea derivatives to form the imidazolidinone ring.
Aziridine Ring Expansion: This method involves the expansion of aziridine rings to form imidazolidinone derivatives.
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic processes to enhance the efficiency and yield of the synthesis. Catalysts such as γ-Al2O3 and ceria-based materials have been reported to be effective in the synthesis of imidazolidinone derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to the activation of these substrates and facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride include:
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
Emicerfont: A drug featuring the imidazolidinone ring system.
Imidapril: Another drug with the imidazolidinone structure.
Azlocillin: A drug that includes the imidazolidinone ring.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the presence of the (2-chlorophenyl)hydrazone group, which imparts distinct chemical and biological properties to the compound. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
69135-44-0 |
|---|---|
Molecular Formula |
C9H12Cl2N4 |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-(4,5-dihydro-1H-imidazol-3-ium-2-yl)hydrazine;chloride |
InChI |
InChI=1S/C9H11ClN4.ClH/c10-7-3-1-2-4-8(7)13-14-9-11-5-6-12-9;/h1-4,13H,5-6H2,(H2,11,12,14);1H |
InChI Key |
WKTHKISTJGAWKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH+]=C(N1)NNC2=CC=CC=C2Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


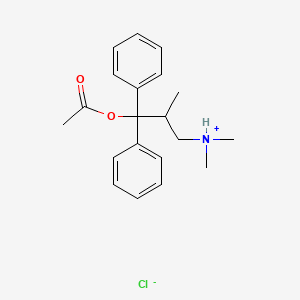
![1-methylchromeno[3,4-d]imidazol-4-one](/img/structure/B13778332.png)
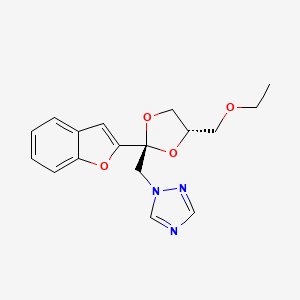
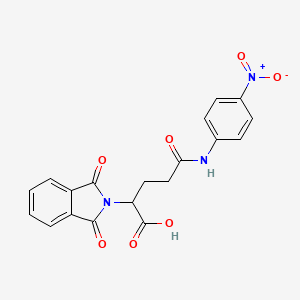
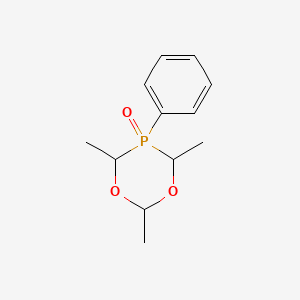
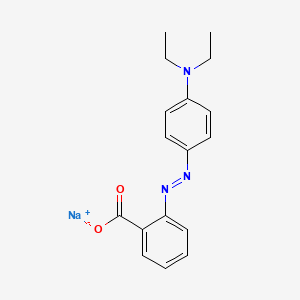
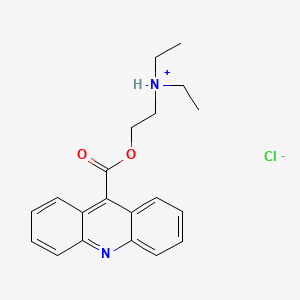
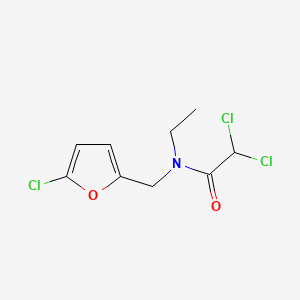

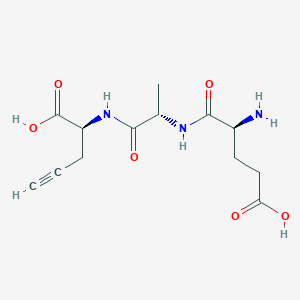

![Heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid](/img/structure/B13778379.png)
